as-Triazine-3-thiol, 5-(2-thienyl)-

Overview

Description

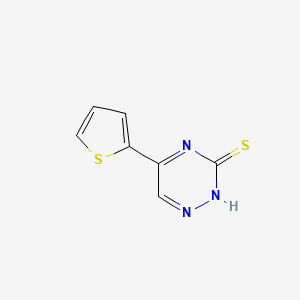

as-Triazine-3-thiol, 5-(2-thienyl)- is a heterocyclic compound with the molecular formula C7H5N3S2 and a molecular weight of 195.3 g/mol.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been known to possess a wide spectrum of biological activity .

Mode of Action

It’s synthesized from the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .

Biochemical Pathways

Similar compounds have been found to inhibit kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , aldose reductase , and other enzymes . These enzymes are involved in various biochemical pathways, affecting cellular processes such as signal transduction, protein synthesis, and metabolic regulation.

Result of Action

The resulting compounds from the synthesis of 5-(thiophen-2-yl)-1,2,4-triazine-3-thiol have been tested for their antimicrobial and antitumor properties . Compounds with high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine-3-thiol, 5-(2-thienyl)- typically involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for as-Triazine-3-thiol, 5-(2-thienyl)- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: as-Triazine-3-thiol, 5-(2-thienyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

as-Triazine-3-thiol, 5-(2-thienyl)- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

Industry: as-Triazine-3-thiol, 5-(2-thienyl)- is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

1,2,4-Triazine-3-thiol derivatives: These compounds share a similar triazine core structure and exhibit comparable chemical properties.

Thiophene derivatives: Compounds containing the thiophene ring system, such as 2-substituted thiophenes, have similar applications in organic electronics and medicinal chemistry.

Uniqueness: as-Triazine-3-thiol, 5-(2-thienyl)- is unique due to its combination of the triazine and thiophene moieties, which confer distinct electronic and chemical properties. This combination allows for versatile applications in various fields, including organic electronics and drug development.

Biological Activity

as-Triazine-3-thiol, 5-(2-thienyl)- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with a thiol group and a thienyl moiety. This unique structure contributes to its reactivity and biological activity. The thiol group (-SH) enhances the compound's ability to engage in various biochemical interactions, making it a candidate for therapeutic development.

Biological Activities

Research indicates that as-Triazine-3-thiol, 5-(2-thienyl)- exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated its effectiveness in inhibiting microbial growth, which may be attributed to its ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways .

- Antioxidant Properties : As a thiol-containing compound, it possesses antioxidant capabilities that can neutralize free radicals, potentially offering protective effects against oxidative stress-related diseases .

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism may involve the induction of apoptosis and inhibition of specific kinases involved in tumorigenesis .

The biological activity of as-Triazine-3-thiol, 5-(2-thienyl)- is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are critical in cancer progression and microbial resistance. For instance, it may interact with kinases involved in signal transduction pathways that regulate cell growth and survival .

- Binding Affinity : Preliminary studies suggest that as-Triazine-3-thiol can bind effectively to protein targets associated with inflammation and microbial resistance mechanisms. This binding may modulate the activity of these proteins, leading to therapeutic effects .

Table 1: Summary of Biological Activities of as-Triazine-3-thiol, 5-(2-thienyl)-

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | , |

| Antioxidant | Free radical scavenging | , |

| Anticancer | Cytotoxicity against cancer cells | , |

| Enzyme Inhibition | Kinase inhibition | , |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of as-Triazine-3-thiol on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 12.5 µM, indicating potent cytotoxicity. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers (BAX) and decreased levels of anti-apoptotic markers (Bcl-2), suggesting a clear apoptotic pathway activation .

Properties

IUPAC Name |

5-thiophen-2-yl-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S2/c11-7-9-5(4-8-10-7)6-2-1-3-12-6/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFBTFURKGPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243539 | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-53-1 | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098273531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.